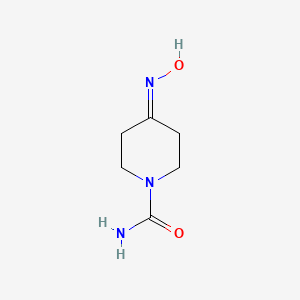
4-(Hydroxyimino)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives, including structures similar to 4-(Hydroxyimino)piperidine-1-carboxamide, can be synthesized through various methods. One notable approach involves the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, a process that can create compounds with multiple stereogenic centers in a single operation. This method utilizes the reaction of borono-azadienes, maleimides, and aldehydes in a highly stereocontrolled manner, producing polysubstituted piperidine derivatives efficiently (Tailor & Hall, 2000).
Molecular Structure Analysis
The molecular structure of piperidine derivatives like 4-(Hydroxyimino)piperidine-1-carboxamide can be analyzed through X-ray crystallography and computational chemistry methods. These analyses reveal the conformations, electronic structures, and potential reactivity sites of the molecules. For example, the crystal and molecular structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized, providing insights into their geometry, hydrogen bonding, and other structural features (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Applications De Recherche Scientifique
Antiproliferative Agents and Tubulin Inhibitors
A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered, demonstrating significant potential as tubulin inhibitors. These compounds were optimized for potency in antiproliferative assays, showing 120 nM potency, and confirmed to act as tubulin inhibitors through biochemical assays and the observation of increased mitotic cells in treated leukemia cell lines (Krasavin et al., 2014).
Synthesis and Chemical Interactions
Research into the synthesis of analogs for chemical compounds, including 5(4)-aminoimidazole-4(5)-carboxamide and purines, has led to the formation of 5-N-(Piperidyl)-azoimidazole-4-carboxazide through specific reactions involving nitrous acid and amines. This underscores the compound's versatility and potential in chemical synthesis processes (Mokrushin et al., 1980).
Antioxidant and Antinociceptive Activities
Novel phenoxy acetyl carboxamides synthesized from piperidine have been evaluated for antioxidant and antinociceptive activities. Some compounds in this series showed significant activity in scavenging DPPH radicals and nitric oxide radicals, indicating potential therapeutic applications (Manjusha et al., 2022).
Inhibition of HIV-1 Activity
A piperidine-4-carboxamide derivative, TAK-220, was discovered as a highly potent CCR5 antagonist with significant anti-HIV-1 activity. It demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates and presented a good pharmacokinetic profile, making it a promising candidate for further clinical development (Imamura et al., 2006).
ALK Inhibitors for Cancer Therapy
Rapid development of piperidine carboxamides as potent and selective inhibitors of anaplastic lymphoma kinase (ALK) for cancer therapy has been reported. These compounds offer promise in targeting ALK enzyme activity with improved selectivity over insulin-like growth factor-1 (IGF1R), showcasing their potential in oncological pharmacotherapy (Bryan et al., 2012).
Propriétés
IUPAC Name |
4-hydroxyiminopiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVHXQHDXBWHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxyimino)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

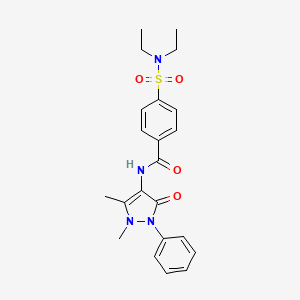
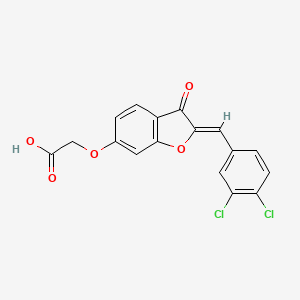
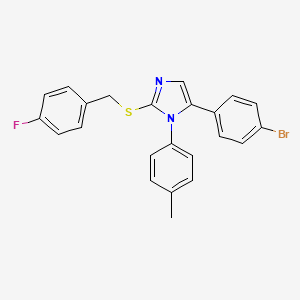

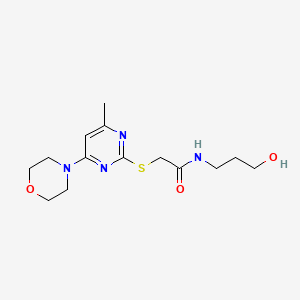
![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
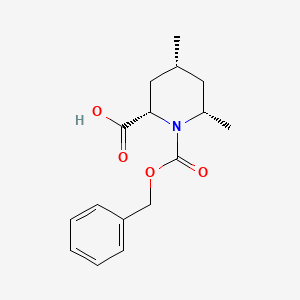

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

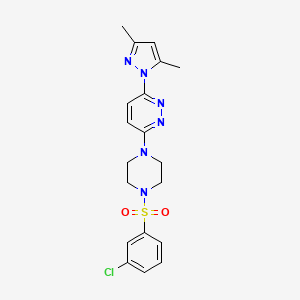
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)